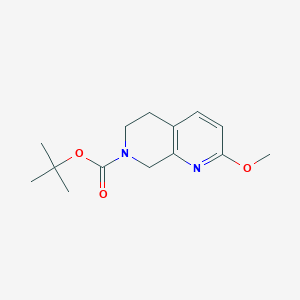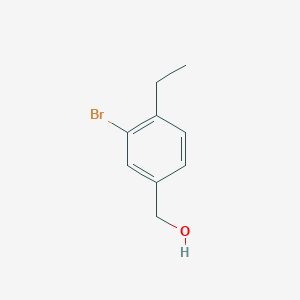
(3-Bromo-4-ethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-ethylphenyl)methanol is an organic compound characterized by a bromine atom, an ethyl group, and a hydroxymethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-ethylphenyl)methanol typically involves the bromination of 4-ethylphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromo-4-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding ethylphenylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under appropriate conditions.
Major Products:
Oxidation: 3-Bromo-4-ethylbenzaldehyde or 3-Bromo-4-ethylbenzoic acid.
Reduction: 4-Ethylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-4-ethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-ethylphenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(3-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(3-Bromo-4-chlorophenyl)methanol: Contains a chlorine atom instead of an ethyl group.
(3-Bromo-4-fluorophenyl)methanol: Contains a fluorine atom instead of an ethyl group.
Uniqueness: (3-Bromo-4-ethylphenyl)methanol is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can be leveraged in specific synthetic and research applications to achieve desired outcomes.
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(3-bromo-4-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6H2,1H3 |
Clave InChI |
QUKNKECRBDKUDW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



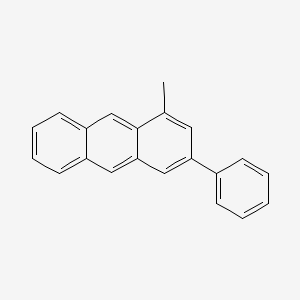
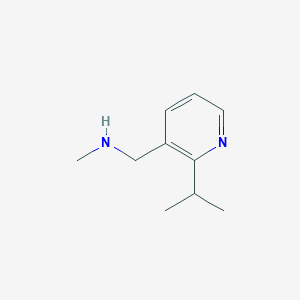
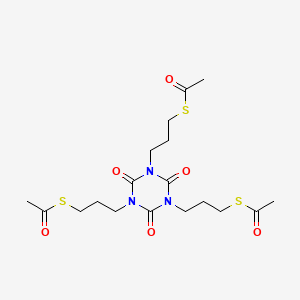

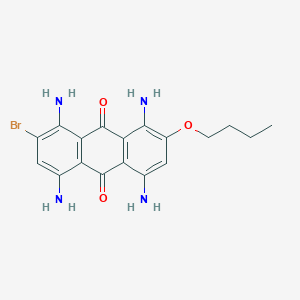
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
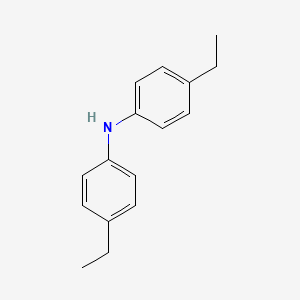
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
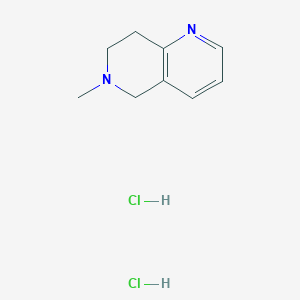
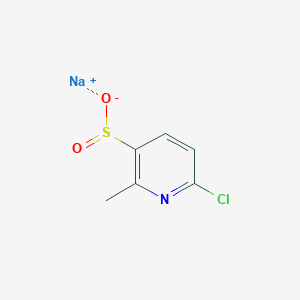
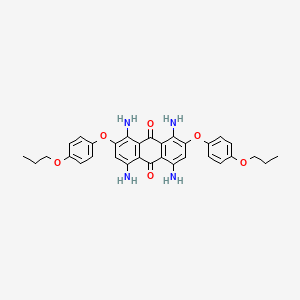
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)
